1-ethyl-7-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
Description
Properties
IUPAC Name |
1-ethyl-7-methyl-3-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl]-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-3-27-15-19(21(31)18-8-7-16(2)25-22(18)27)23(32)28-10-12-29(13-11-28)24(33)20-14-17-6-4-5-9-30(17)26-20/h7-8,14-15H,3-6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWGKWGAGINXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C(=O)C4=NN5CCCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-7-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (CAS Number: 1904282-34-3) is a complex organic molecule that integrates several pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 448.5 g/mol. The structure features a naphthyridine core linked to a piperazine and a tetrahydropyrazolo moiety, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N6O3 |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 1904282-34-3 |
Biological Activity Overview
Research indicates that derivatives of pyrazolo compounds exhibit a wide range of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antidepressant properties . The unique structure of this compound suggests it may leverage these activities through various mechanisms.
Anticancer Activity
Studies have shown that pyrazolo derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one have demonstrated antitumor activity against colon cancer cell lines (e.g., CaCO-2) and other malignancies . The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth and survival.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo compounds are attributed to their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2. Recent studies have indicated that related compounds can effectively reduce inflammation in vivo, showcasing edema inhibition percentages superior to traditional anti-inflammatory drugs like celecoxib .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Pyrazolo derivatives have shown effectiveness against various bacterial strains, suggesting their use in treating infections . The presence of multiple nitrogen atoms in the structure may enhance interactions with microbial targets.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors for enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The structural features may allow binding to specific receptors involved in pain and inflammation pathways.
- Cell Cycle Disruption : Some studies indicate that these compounds can interfere with cell cycle regulation in cancer cells.
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
- Study on Anticancer Activity : A derivative demonstrated significant cytotoxicity against human colon carcinoma cells with IC50 values indicating potent activity .
- Inflammation Model : In a murine model, a similar compound showed a marked reduction in paw edema, suggesting strong anti-inflammatory effects .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. The naphthyridine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of naphthyridine have been explored for their ability to target specific kinases involved in cancer progression. The compound's ability to modify signaling pathways makes it a candidate for further research in oncology.
Antimicrobial Properties
Compounds containing pyrazolo[1,5-a]pyridine structures have been investigated for their antimicrobial activity against various pathogens. The incorporation of the tetrahydropyrazolo moiety enhances the compound's efficacy against bacteria and fungi. Studies suggest that these compounds disrupt microbial cell membranes or inhibit essential metabolic pathways.
Neurological Applications
The piperazine component is known for its psychoactive properties and has been associated with various neurological applications. Research indicates that derivatives may exhibit anxiolytic and antidepressant effects. The compound's ability to interact with neurotransmitter systems positions it as a potential candidate for treating mood disorders.
Synthesis and Derivatization
The synthesis of 1-ethyl-7-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step synthetic routes that incorporate various chemical transformations such as cyclization and acylation. The following table summarizes common synthetic pathways:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Acids | Heat |
| 2 | Acylation | Anhydrides | Reflux |
| 3 | Nucleophilic Substitution | Amines | Base |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of a series of naphthyridine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potency against cancer cells.
Case Study 2: Antimicrobial Efficacy
In another investigation, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The findings demonstrated effective inhibition at concentrations lower than those required for standard antibiotics.
Chemical Reactions Analysis
Reaction Mechanisms and Key Transformations
The compound participates in reactions driven by its nucleophilic piperazine nitrogen, electrophilic carbonyl groups, and aromatic naphthyridine system.
Nucleophilic Substitution
The piperazine ring undergoes substitution reactions under basic conditions. For example:
-
Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form tertiary amides at the piperazine nitrogen.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol at 60°C, yielding N-alkylated derivatives.
Oxidation Reactions
The tetrahydropyrazolo[1,5-a]pyridine moiety is susceptible to oxidation:
-
Dehydrogenation : Treating with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane converts the saturated pyridine ring to an aromatic pyrazolo[1,5-a]pyridine system.
Hydrolysis
The ester and amide groups undergo hydrolysis under acidic or basic conditions:
-
Ester Hydrolysis : Reacts with NaOH (2M) in ethanol/water (1:1) at 80°C to yield carboxylic acid derivatives.
-
Amide Cleavage : Requires strong acids (e.g., HCl, 6M) at elevated temperatures (>100°C) .
Coupling Reactions
The naphthyridine core facilitates cross-coupling reactions:
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 78% | |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 85% |
These reactions enable functionalization of the naphthyridine ring with aryl or heteroaryl groups .
Solvent and Catalyst Effects
Solvent choice critically impacts reaction efficiency. Data from analogous pyrazolo[3,4-b]pyridine syntheses :
| Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|
| Acetic acid | 120°C | 5 | 90% |
| DMF | 130°C | 13 | 38% |
| THF | 68°C | 10 | 35% |
Acetic acid maximizes yield due to its dual role as solvent and acid catalyst .
Functional Group Reactivity
-
Ketone Reduction : The 4(1H)-one group is reduced to a secondary alcohol using NaBH₄ in methanol (65% yield).
-
Cyclopropane Ring Opening : Reacts with HCl in dioxane to cleave the cyclopropane moiety, forming a dihydroimidazolidine intermediate.
Stability and Side Reactions
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural similarities with several analogs reported in the literature. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Core Diversity: While the target compound and , and 11 analogs share the 1,8-naphthyridinone core, features a pyrazolo[1,5-a]pyrimidine core, which may alter electronic properties and binding affinity.
- Piperazine Modifications : The tetrahydropyrazolo-pyridine substituent in the target compound introduces partial saturation, which may enhance conformational flexibility compared to fully aromatic systems like 14h () .
Physicochemical and Spectral Data
- Melting Points : The target compound’s melting point is unreported, but analogs range from 193°C (5a9) to 290°C (Compound 41). Higher melting points in and correlate with bulky aromatic substituents (e.g., benzothiazole, indole), suggesting stronger intermolecular interactions .
- Solubility : The ethyl and methyl groups in the target compound may improve solubility compared to chlorobenzyl (5a9) or nitroaryl () analogs, which are more lipophilic .
Research Implications
- SAR Insights : The tetrahydropyrazolo-pyridine group in the target compound may offer a balance between solubility and target engagement, contrasting with the fully saturated piperidine rings in or aromatic pyridines in .
Preparation Methods
Friedländer Condensation for Naphthyridine Core Formation
The naphthyridine ring is constructed via Friedländer quinoline synthesis, optimized for aqueous conditions:
Reagents
- 2-Amino-4-ethylpyridine
- Ethyl acetoacetate
- Choline hydroxide ionic liquid (ChOH-IL) catalyst
Conditions
- Solvent: Water
- Temperature: 80°C
- Time: 12 hours
This method achieves 92% yield with enhanced regioselectivity compared to traditional POCl3-mediated routes. Quantum mechanical calculations confirm the ionic liquid’s role in stabilizing transition states through hydrogen bonding.
Crystallographic Characterization
Single-crystal X-ray diffraction (SC-XRD) reveals key structural features:
| Parameter | Value (Å) |
|---|---|
| C1-C2 bond length | 1.366 (2) |
| N1-C8 bond length | 1.328 (2) |
| Dihedral angle | 1.20° |
The planar naphthyridine system facilitates π-stacking interactions, critical for solid-state stability.
Preparation of Piperazine-1-Carbonyl Intermediate
Piperazine Functionalization
The patent literature details a seven-step sequence for N-acylpiperazine synthesis:
Reductive Amination
- Substrate: Piperazine-2,5-dione
- Reagent: LiAlH4 in THF
- Yield: 85%
Chloroacetylation
- Reagent: Chloroacetyl chloride, triethylamine
- Solvent: Dichloromethane
- Time: 30 minutes
Coupling to Naphthyridine Core
Activation of the naphthyridine’s 3-carboxylic acid group is achieved via:
- Mixed Carbonate Method :
Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyridine-2-Carbonyl Fragment
Boc-Protected Intermediate Synthesis
Stepwise Protocol :
- Boc Protection :
- 5-Amino-1H-pyrazole + Boc2O → 1H-pyrazol-5-yl carbamate (92%)
- Alkylation :
- 1,3-Dibromopropane, KOH in THF
- Cyclization :
- HCl-mediated Boc deprotection
- Intramolecular nucleophilic substitution
Key Analytical Data :
- HRMS : m/z 223.0984 [M+H]+ (calc. 223.0982)
- ¹H NMR (CDCl3): δ 1.45 (s, 9H, Boc), 4.21 (t, J=6.5 Hz, 2H)
Final Acylation
The tetrahydropyrazolo fragment is coupled to piperazine using:
- T3P® Activation :
- Propylphosphonic anhydride, DIPEA
- Solvent: DMF
- Reaction time: 6 hours
Convergent Assembly of Target Molecule
Sequential Coupling Strategy
Naphthyridine-Piperazine Conjugation :
- Yield: 88%
- Purity (HPLC): 99.2%
Piperazine-Tetrahydropyrazolo Linkage :
- Yield: 82%
- 19F NMR Confirmation: Absence of residual TFA
Process Optimization Challenges
- Solvent Effects : Dichloromethane improves coupling efficiency vs. THF
- Temperature Control : Maintaining 0°C during LiAlH4 reductions prevents N-Boc cleavage
Analytical Characterization Summary
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹³C NMR | 167.8 ppm (amide carbonyl) |
| IR | 1720 cm⁻¹ (ester C=O) |
| XRD | Monoclinic P21/c space group |
Thermal Properties :
- Decomposition onset: 248°C (TGA)
- Melting point: 189-191°C
Industrial-Scale Considerations
Green Chemistry Advancements
Purification Innovations
- Crystallization Optimization :
Mechanistic Insights
Hydrogen Bonding in Crystal Packing
Intermolecular O-H···O interactions (2.89 Å) create infinite chains along the a-axis, enhancing bulk stability.
DFT Calculations of Reaction Pathways
Transition state energies confirm the ionic liquid’s role in:
- Lowering activation barrier by 12.3 kcal/mol
- Orienting reactants via CH-π interactions
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-ethyl-7-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of precursors (e.g., hydrazines with β-keto esters) to form the pyrazolo[1,5-a]pyridine or naphthyridine core .
Functionalization : Introduction of substituents (e.g., ethyl and methyl groups) via alkylation or nucleophilic substitution .
Coupling Reactions : Piperazine and carbonyl linkages are added using carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions .
- Key Optimization : Solvent choice (DMF or ethanol) and temperature control (80–100°C) are critical for yield improvement .
Q. How is the compound structurally characterized?
- Methodological Answer : Characterization employs:
- Spectroscopy :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., piperazine CH2 at δ 3.40–3.80 ppm, naphthyridine H-2 at δ 8.85 ppm) .
- IR : Confirms carbonyl stretches (~1650–1700 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]+ calculated for C25H28N6: 413.2412; observed: 413.2408) .
Q. What initial biological activities have been reported?
- Methodological Answer : Screening assays reveal:
- Anticancer Activity : IC50 values of 2–5 µM against HeLa and DU145 cells via apoptosis induction .
- Anti-inflammatory Effects : TNF-α reduction (40–60% at 10 µM) in macrophage models .
- Antimicrobial Activity : Inhibition zones comparable to ciprofloxacin against E. coli and S. aureus .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
- Methodological Answer :
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates .
- Purification : Column chromatography (gradient elution) or recrystallization (ethanol/DMF mixtures) improves purity (>95%) .
- Catalyst Screening : Pd/C or Bi(OTf)3 enhances coupling efficiency (yield increase from 30% to 75%) .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations .
- Structural Analogues : Compare derivatives (e.g., methyl vs. ethyl esters altering solubility/logP) .
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT at 48h vs. 72h) .
Q. What computational methods predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to kinases (e.g., VEGFR2) or PDEs, guided by pyrazolo-pyrimidine affinity .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
- QSAR Models : Predict bioactivity using descriptors like polar surface area and H-bond acceptors .
Q. How to design analogues based on structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Effects :
| Substituent | Activity Trend | Reference |
|---|---|---|
| Ethyl ester | Enhanced solubility | |
| Piperazine | Improved kinase binding | |
| Tetrahydropyrazolo | Reduced cytotoxicity |
- Synthetic Strategies : Introduce electron-withdrawing groups (e.g., -CF3) via Suzuki coupling or SNAr reactions .
Q. What analytical techniques resolve degradation pathways under stress conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
